

Application Notes and Protocols: Synthesis of Vinyltrimethylstannane

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Compound of Interest

Compound Name: Trimethylstannanylium;chloride

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Abstract

This document provides a detailed, step-by-step protocol for the synthesis of vinyltrimethylstannane, a versatile organotin reagent crucial for the introduction of vinyl moieties in organic synthesis, particularly in Stille cross-coupling reactions. The synthesis involves the reaction of vinylmagnesium bromide with trimethyltin chloride. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and safety precautions.

Introduction

Vinylstannanes are indispensable reagents in modern organic synthesis, enabling the formation of carbon-carbon bonds with high stereo- and regioselectivity.

Vinyltrimethylstannane, in particular, serves as a compact and efficient source of a vinyl group in palladium-catalyzed Stille couplings. Its application is widespread in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. This protocol outlines a reliable method for the preparation of vinyltrimethylstannane, adapted from established procedures for analogous organotin compounds.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of vinyltrimethylstannane.

Parameter	Value
Reactants	
Magnesium Turnings	1.2 g atoms
Vinyl Bromide	1.3 moles
Trimethyltin Chloride	1.0 mole
Tetrahydrofuran (THF)	~700 mL
Reaction Conditions	
Grignard Formation Temp.	Reflux
Reaction with Me ₃ SnCl Temp.	Reflux
Reaction Time	20 hours
Product Information	
Product	Vinyltrimethylstannane
Molecular Formula	C ₅ H ₁₂ Sn
Molecular Weight	190.84 g/mol
Boiling Point	99-100 °C
Expected Yield	70-80%
Spectroscopic Data	
¹ H NMR (CDCl ₃)	δ 5.30-6.20 (m, 3H), 0.15 (s, 9H) ppm
¹³ C NMR (CDCl ₃)	δ 138.0, 131.5, -9.5 ppm
¹¹⁹ Sn NMR (CDCl ₃)	δ -45 ppm

Experimental Protocol

This protocol is adapted from a reliable procedure for the synthesis of a similar vinylstannane derivative published in Organic Syntheses.

Materials:

- Magnesium turnings
- Vinyl bromide, redistilled
- Trimethyltin chloride
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Three-necked round-bottom flask (2 L)
- Reflux condenser
- Dropping funnel
- Mechanical stirrer
- Heating mantle
- Inert gas (Nitrogen or Argon) supply
- Distillation apparatus

Procedure:

Part A: Preparation of Vinylmagnesium Bromide

- To a 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 29.2 g (1.2 g atoms) of magnesium turnings.

- Under a nitrogen or argon atmosphere, add enough anhydrous THF to just cover the magnesium turnings.
- Begin stirring and add approximately 5 mL of vinyl bromide to initiate the Grignard reaction. The reaction can be initiated by gentle warming if necessary.
- Once the reaction has started, add an additional 350 mL of anhydrous THF.
- Dissolve the remaining vinyl bromide (for a total of 140 g, 1.3 moles) in 120 mL of anhydrous THF and add it dropwise from the dropping funnel at a rate that maintains a moderate reflux.
- After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Cool the resulting dark-grey solution of vinylmagnesium bromide to room temperature.

Part B: Synthesis of Vinyltrimethylstannane

- Prepare a solution of 199.2 g (1.0 mole) of trimethyltin chloride in 250 mL of anhydrous THF.
- With vigorous stirring, add the trimethyltin chloride solution dropwise to the cooled vinylmagnesium bromide solution at a rate that maintains a gentle reflux.
- After the addition is complete, heat the reaction mixture to reflux and maintain it for 20 hours.
- Cool the reaction mixture to room temperature.

Part C: Work-up and Purification

- Slowly and carefully hydrolyze the reaction mixture by the dropwise addition of 150 mL of a saturated aqueous ammonium chloride solution. This should be done in an ice bath to control the exothermic reaction.
- Decant the organic layer from the precipitated inorganic salts.
- Wash the residual salts thoroughly with three portions of diethyl ether, and combine these washings with the decanted organic layer.

- Dry the combined organic layers over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Remove the bulk of the solvents (THF and diethyl ether) by distillation at atmospheric pressure.
- Purify the residual liquid by fractional distillation under reduced pressure to yield vinyltrimethylstannane as a colorless liquid.

Mandatory Visualizations



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Caption: Experimental workflow for the synthesis of vinyltrimethylstannane.

Safety Precautions

- General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- Reagents:
 - Vinyl bromide: is a flammable gas and a suspected carcinogen. It should be handled with extreme care in a fume hood.
 - Trimethyltin chloride: is toxic and corrosive. Avoid inhalation and contact with skin and eyes.
 - Tetrahydrofuran (THF): is highly flammable and can form explosive peroxides. Use only peroxide-free THF.

- **Reaction:** The Grignard reaction is exothermic and can be vigorous. The addition of reagents should be controlled carefully. The work-up with aqueous ammonium chloride is also exothermic.
- **Product:** Organotin compounds are toxic. Handle vinyltrimethylstannane with care, avoiding inhalation and skin contact.

Disclaimer

This protocol is intended for use by trained professionals in a laboratory setting. The user is solely responsible for all safety precautions and for conducting the experiment in accordance with all applicable laws and regulations.

- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Vinyltrimethylstannane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b043307#step-by-step-procedure-for-the-synthesis-of-vinyltrimethylstannane\]](https://www.benchchem.com/product/b043307#step-by-step-procedure-for-the-synthesis-of-vinyltrimethylstannane)

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